Cas no 1804864-85-4 (Methyl 2-(difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate)

Methyl 2-(difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate
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- インチ: 1S/C9H5F5INO3/c1-18-8(17)4-2-3(15)6(19-9(12,13)14)5(16-4)7(10)11/h2,7H,1H3
- InChIKey: OKEXTPWWQUAUPG-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(=O)OC)N=C(C(F)F)C=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 328
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 3.5
Methyl 2-(difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029090386-1g |
Methyl 2-(difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate |
1804864-85-4 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Methyl 2-(difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Methyl 2-(difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylateに関する追加情報
Methyl 2-(difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1804864-85-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-(difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate, identified by its CAS number 1804864-85-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including the presence of difluoromethyl, iodo, and trifluoromethoxy substituents, make it a versatile building block for drug development.
The difluoromethyl group is a well-documented pharmacophore that enhances metabolic stability and binding affinity to biological targets. In recent years, compounds incorporating this moiety have been extensively studied for their potential in treating diseases such as cancer and neurodegenerative conditions. The iodo substituent at the 4-position of the pyridine ring provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in constructing complex molecular architectures. Additionally, the trifluoromethoxy group contributes to lipophilicity and metabolic resistance, making it an attractive feature for drug candidates.
In the realm of medicinal chemistry, Methyl 2-(difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate has been utilized in the development of novel therapeutic agents. For instance, recent studies have demonstrated its role in synthesizing potent inhibitors of Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases. The compound's ability to undergo selective functionalization has allowed researchers to generate derivatives with enhanced pharmacokinetic profiles. Furthermore, its incorporation into heterocyclic frameworks has led to the discovery of new scaffolds with promising biological activities.
The synthesis of Methyl 2-(difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate typically involves multi-step organic transformations that highlight the compound's synthetic versatility. Starting from commercially available pyridine precursors, the introduction of the iodo, trifluoromethoxy strong>, and difluoromethyl> groups is achieved through carefully orchestrated reactions. These include halogenation, methylation, and fluorination steps, which are often catalyzed by transition metals or under specific reaction conditions that ensure high regioselectivity and yield. The final carboxylate ester functionality is typically installed via carboxylation or esterification reactions, providing a stable and reactive intermediate for further chemical manipulation.
The significance of this compound is further underscored by its application in fragment-based drug design. Fragment-based approaches rely on identifying small molecular fragments with high affinity for biological targets and then linking these fragments together to form more potent drugs. Methyl 2-(difluoromethyl) -4- (> iodo> trifluoromet> oxy> )pyridine-6-carboxylate > serves as an excellent starting point for generating such fragments due to its well-defined scaffold and functional handles. By leveraging its reactivity, researchers can rapidly explore diverse chemical space and identify novel lead compounds with therapeutic potential.
In conclusion, Methyl 2-(
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